3-(Difluoromethoxy)-5-fluorobenzoic acid
Overview
Description
3-(Difluoromethoxy)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethoxy)-5-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is also involved in the induction of epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, leading to excessive extracellular matrix deposition, which plays an important role in fibrosis .
Mode of Action
This compound interacts with its target by inhibiting the TGF-β1-induced EMT process. This compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . It also significantly reduces the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this process, this compound prevents the excessive deposition of extracellular matrix components, thereby playing a role in mitigating fibrosis .
Pharmacokinetics
The compound’s effects on pulmonary fibrosis have been demonstrated both in vitro and in vivo, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound’s action results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s efficacy has been demonstrated in both in vitro and in vivo models, suggesting that it is capable of exerting its effects in a variety of biological environments .
Preparation Methods
The synthesis of 3-(Difluoromethoxy)-5-fluorobenzoic acid typically involves several steps, including the introduction of the difluoromethoxy group and the fluorine atom onto the benzene ring. One common method involves the reaction of 3-hydroxy-5-fluorobenzoic acid with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction conditions often require careful control of temperature and solvent to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective reagents and catalysts, as well as the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
3-(Difluoromethoxy)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Difluoromethoxy)-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating specific biological pathways.
Comparison with Similar Compounds
3-(Difluoromethoxy)-5-fluorobenzoic acid can be compared with other similar compounds, such as:
3-(Difluoromethoxy)benzoic acid: Lacks the fluorine atom on the benzene ring, which can result in different chemical reactivity and biological activity.
5-Fluorobenzoic acid: Lacks the difluoromethoxy group, which can affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUOGCKRYWZGMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273868 | |
Record name | 3-(Difluoromethoxy)-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214386-42-1 | |
Record name | 3-(Difluoromethoxy)-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214386-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethoxy)-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethoxy)-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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